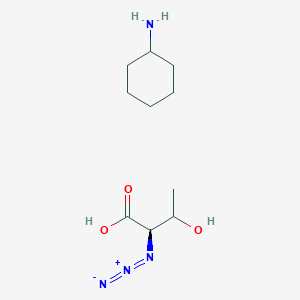
D-azidothreonine CHA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-azidothreonine CHA salt: is a chemical compound with significant potential in various scientific fields It is known for its unique structure, which includes an azido group attached to the threonine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-azidothreonine CHA salt typically involves the following steps:
Starting Material: The process begins with D-threonine, a naturally occurring amino acid.
Azidation: The hydroxyl group of D-threonine is converted to an azido group using azidation reagents such as sodium azide (NaN₃) in the presence of a suitable catalyst.
Salt Formation: The azidated product is then reacted with cyclohexylammonium (CHA) to form the CHA salt. This step often requires careful control of pH and temperature to ensure the formation of the desired salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory procedures with additional considerations for safety, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems may be employed to handle the reagents and control the reaction conditions precisely.
化学反应分析
Types of Reactions
D-azidothreonine CHA salt can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), and appropriate nucleophiles.
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products
Substitution: Various substituted threonine derivatives.
Reduction: D-amino threonine derivatives.
Cycloaddition: Triazole-containing compounds.
科学研究应用
Chemistry
In synthetic chemistry, D-azidothreonine CHA salt is used as a building block for the synthesis of more complex molecules. Its azido group is highly reactive, making it a valuable intermediate in the preparation of various derivatives.
Biology
In biological research, this compound is used to study protein modifications and interactions. The azido group can be incorporated into proteins and subsequently used for bioorthogonal labeling, allowing researchers to track and analyze protein behavior in cells.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
作用机制
The mechanism by which D-azidothreonine CHA salt exerts its effects depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living cells.
相似化合物的比较
Similar Compounds
L-azidothreonine CHA salt: Similar in structure but with a different stereochemistry.
Azidoalanine: Another azido-containing amino acid with different reactivity.
Azidophenylalanine: Contains an azido group attached to a phenylalanine molecule.
Uniqueness
D-azidothreonine CHA salt is unique due to its specific stereochemistry and the presence of both an azido group and a hydroxyl group. This combination allows for diverse reactivity and makes it a versatile compound in various research applications.
属性
分子式 |
C10H20N4O3 |
|---|---|
分子量 |
244.29 |
同义词 |
cyclohexanaminium (2S,3R)-2-azido-3-hydroxybutanoate; N3-Thr-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





